4,8-Dimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGUAMZWACUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928211 | |
| Record name | 4,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-80-6, 28351-04-4 | |
| Record name | 4,8-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOLINE, 4,8-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Z5HA71DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
solubility of 4,8-Dimethylquinoline in water and organic solvents
An In-Depth Technical Guide to the Solubility of 4,8-Dimethylquinoline
Part 1: Executive Summary & Physicochemical Drivers
This compound (4,8-DMQ) is a heteroaromatic organic compound (CAS: 13362-80-6) characterized by a fused benzene and pyridine ring system with methyl substitutions at the 4 and 8 positions.[1] Unlike many of its liquid isomers (e.g., 2,4-dimethylquinoline), 4,8-DMQ is a low-melting solid at room temperature.[1]
Its solubility profile is governed by three primary molecular features:
-
The Quinoline Core: Provides aromaticity and a weak basic nitrogen (pKa ~5.2), allowing for pH-dependent solubility switching.[1]
-
4,8-Methyl Substitution: Significantly increases lipophilicity (LogP ~3.[1]0) compared to the parent quinoline, reducing aqueous solubility and enhancing affinity for non-polar solvents.[1]
-
Crystal Lattice Energy: With a melting point of ~54°C, the lattice energy is relatively low, suggesting high solubility in organic solvents once the crystal lattice is broken (entropy-driven dissolution).
Table 1: Key Physicochemical Properties Governing Solubility
| Property | Value | Impact on Solubility |
| Molecular Formula | Low polarity hydrocarbon skeleton.[1] | |
| Molecular Weight | 157.21 g/mol | Small molecule; favorable diffusion kinetics.[1] |
| Physical State | Solid (Low melting) | MP: ~54–55 °C .[1] Readily melts in hot solvents.[1] |
| LogP (Octanol/Water) | ~2.9 – 3.16 (Predicted) | Highly lipophilic; partitions strongly into organic phases.[1] |
| pKa (Conjugate Acid) | ~5.09 – 5.33 | pH-Switchable. Soluble in aqueous acid (pH < 3); insoluble in base/neutral.[1] |
| Water Solubility | < 0.1 g/L (Predicted) | Practically insoluble at neutral pH.[1] |
Part 2: Solubility Profile & Solvent Selection
Note: While specific experimental solubility tables for 4,8-DMQ are rare in open literature, the following profile is synthesized from thermodynamic principles, structural analog data (e.g., 2,4-dimethylquinoline), and standard solubility rules for low-melting lipophilic bases.
Organic Solvent Compatibility
Because 4,8-DMQ is a low-melting solid with high lipophilicity, it exhibits "like-dissolves-like" behavior.[1]
-
Chlorinated Solvents (DCM, Chloroform): Excellent Solubility. The high polarizability of these solvents interacts favorably with the aromatic pi-system.[1]
-
Alcohols (Methanol, Ethanol, IPA): High Solubility. While the alkyl groups are hydrophobic, the basic nitrogen can accept hydrogen bonds from the solvent.
-
Esters/Ketones (Ethyl Acetate, Acetone): Good Solubility. Ideal for extraction and intermediate handling.[1]
-
Aliphatic Hydrocarbons (Hexane, Heptane): Moderate Solubility. The 4,8-methyl groups disrupt pi-stacking enough to allow solubility, but less so than in aromatic solvents like Toluene.[1]
The "Switchable" Aqueous Solubility (Acid-Base)
The most critical solubility feature for researchers is the pH-dependence.
-
pH > 7 (Neutral/Basic): The molecule exists as a free base (
).[1] It is hydrophobic and precipitates from water.[1] -
pH < 3 (Acidic): The nitrogen protonates to form the quinolinium cation (
).[1] This ionic species is highly water-soluble.[1]
Mechanism:
Part 3: Experimental Protocols
Since literature values may be estimated, experimental verification is required for critical applications.[1]
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this standard workflow to generate precise solubility data.[1]
-
Preparation: Add excess solid 4,8-DMQ to 10 mL of the target solvent in a crimp-top vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a orbital shaker.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes (thermostated) or filter through a 0.45 µm PTFE syringe filter (pre-warmed to avoid precipitation).
-
Quantification:
-
Gravimetric: Evaporate a known volume of supernatant to dryness and weigh the residue.
-
HPLC: Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water) and analyze via UV detection at 254 nm.[1]
-
Protocol B: Recrystallization Solvent Screening
Use this for purification.
-
Objective: Find a solvent system where solubility is high at boiling point but low at room temperature/0°C.
-
Recommended Pair: Ethanol/Water .[1][2]
-
Dissolve 4,8-DMQ in minimum hot Ethanol (~70°C).
-
Add hot water dropwise until persistent turbidity appears.
-
Add one drop of Ethanol to clear the solution.[1]
-
Cool slowly to room temperature, then 4°C.
-
Part 4: Visualization of Workflows
Figure 1: pH-Dependent Extraction Logic
This diagram illustrates the "Switchable Solubility" used to isolate 4,8-DMQ from non-basic impurities.[1]
Caption: Workflow for the purification of this compound exploiting its pH-dependent solubility profile.
Figure 2: Solubility Equilibrium & Thermodynamics
Visualizing the forces driving dissolution vs. precipitation.
Caption: Thermodynamic equilibrium of 4,8-DMQ. Low melting point (54°C) implies lower lattice energy barrier to dissolution.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34222, this compound. Retrieved from [Link][1]
-
Cheméo (2025). Chemical Properties of Quinoline, 4,8-dimethyl- (CAS 13362-80-6). Retrieved from [Link][1]
-
Organic Syntheses. Synthesis of Methylquinolines (General Procedures). Retrieved from [Link][1]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 4,8-Dimethylquinoline: Melting and Boiling Point Determination
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4,8-dimethylquinoline, with a specific focus on its melting and boiling points. This document is intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and drug development, offering both established data and detailed methodologies for the experimental determination of these crucial parameters. The accurate characterization of a compound's melting and boiling points is fundamental to its identification, purity assessment, and the development of subsequent handling, formulation, and synthesis protocols.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a key structural motif in a vast array of biologically active compounds and functional materials.[1] The substitution pattern of the quinoline ring system significantly influences its physical and chemical properties, thereby modulating its biological activity and potential applications. This compound, with methyl groups at positions 4 and 8, presents a unique steric and electronic profile that is of interest in the design of novel therapeutic agents and specialized chemical intermediates. An accurate understanding of its fundamental properties, such as its melting and boiling points, is a prerequisite for its effective utilization in research and development.
Physicochemical Properties of this compound
The melting and boiling points are critical identifiers of a pure substance. These thermal transition points are sensitive to impurities, which typically cause a depression and broadening of the melting point range. For this compound (CAS No. 13362-80-6), the experimentally determined values for its melting and boiling points are summarized in the table below.[2][3]
| Property | Value (Kelvin) | Value (Celsius) | Source |
| Melting Point | 330.40 ± 0.70 K | 57.25 ± 0.70 °C | NIST Webbook[2][3] |
| 331.00 ± 4.00 K | 57.85 ± 4.00 °C | NIST Webbook[2][3] | |
| Boiling Point | 531.70 K | 258.55 °C | NIST Webbook[2][3] |
It is important to note that slight variations in experimentally determined values can arise from differences in analytical techniques, heating rates, and the purity of the sample.
Molecular Structure of this compound
The structural arrangement of atoms in this compound dictates its intermolecular forces and, consequently, its physical properties. The fusion of a benzene and a pyridine ring creates a rigid, planar aromatic system, while the methyl substituents introduce specific steric and electronic effects.
Caption: Molecular structure of this compound.
Experimental Determination of Melting and Boiling Points
The following protocols outline standard laboratory procedures for the accurate determination of the melting and boiling points of a solid organic compound such as this compound. The purity of the sample is paramount for obtaining accurate and sharp transition points.
I. Melting Point Determination (Capillary Method)
This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.
Methodology:
-
Sample Preparation: Ensure the this compound sample is crystalline and dry. A small amount is finely powdered using a mortar and pestle.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation:
-
The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point.
-
As the temperature nears the anticipated melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has transitioned to a clear liquid is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically less than 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
II. Boiling Point Determination (Micro Boiling Point Method)
For small quantities of a substance, the micro boiling point method is a reliable technique.
Methodology:
-
Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small-diameter test tube. If the sample is solid at room temperature, it should be gently heated to its molten state.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation:
-
The apparatus is heated gradually. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube. This is the point where the external atmospheric pressure overcomes the vapor pressure of the substance.
-
Caption: Experimental workflows for melting and boiling point determination.
Conclusion
The precise determination of the melting and boiling points of this compound is a foundational step in its scientific exploration and application. This guide has provided both the established physical constants for this compound and detailed, field-proven protocols for their experimental verification. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing research and development efforts involving this and other related quinoline derivatives.
References
- Svirbely, W. J., & Fields, E. K. (1949). Physical Properties of Some Organic Insect Repellents. Journal of the American Chemical Society, 71(2), 507-509.
-
FooDB. (2010). Showing Compound this compound (FDB004419). [Link]
-
Cheméo. (2026). Quinoline, 4,8-dimethyl-. [Link]
-
Cheméo. (2026). Chemical Properties of Quinoline, 4,8-dimethyl- (CAS 13362-80-6). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). This compound (C11H11N). [Link]
-
GSRS. (n.d.). QUINOLINE, 4,8-DIMETHYL-. [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Methods for assessing repellant quality of organic materials and methods and compositions for repelling arthropods.
-
NIST. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. [Link]
-
The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. [Link]
Sources
Technical Guide: Spectral Characterization of 4,8-Dimethylquinoline
This guide provides an in-depth technical analysis of the spectral characteristics of 4,8-Dimethylquinoline (CAS: 13362-80-6), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data interpretation.[1] It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation.[1]
Executive Summary & Compound Profile
This compound is a substituted quinoline derivative often utilized as a scaffold in the synthesis of antimalarial agents, kinase inhibitors, and organic light-emitting diodes (OLEDs).[1] Its structural distinctiveness arises from the methyl substitution at the para-position of the pyridine ring (C4) and the ortho-position of the benzene ring (C8), creating specific steric and electronic environments that are diagnosable via spectroscopy.[1]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 13362-80-6 |
| Appearance | Pale yellow oil or low-melting solid (isomer dependent) |
Synthesis Context & Impurity Profiling
Understanding the synthesis route is critical for anticipating spectral impurities. This compound is typically synthesized via a modified Doebner-Miller reaction or Skraup synthesis .[1]
-
Precursors: o-Toluidine (2-methylaniline) and Methyl Vinyl Ketone (MVK).[1]
-
Mechanism: Acid-catalyzed conjugate addition followed by cyclization and oxidation.[1]
-
Common Impurities:
Synthesis & Isolation Workflow
Figure 1: Synthetic pathway highlighting critical isolation steps that define the impurity profile.[1][3][4]
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is dominated by the stability of the aromatic quinoline core.[1] The fragmentation pattern is characteristic of alkyl-substituted nitrogen heterocycles.[1]
Fragmentation Logic[1]
-
Molecular Ion (
): The base peak (100%) is typically observed at m/z 157 , indicating a stable radical cation.[1] -
Loss of Methyl (
): A significant peak at m/z 142 corresponds to the loss of a methyl group .[1]-
Mechanistic Insight: The methyl at C4 is more labile than the C8 methyl due to resonance stabilization of the resulting cation on the pyridine ring.
-
-
Ring Contraction (
): A characteristic quinoline fragmentation involves the ejection of Hydrogen Cyanide (HCN, 27 Da), often from the m/z 142 fragment or the parent, leading to ions at m/z 115 (tropylium-like cation) or m/z 130 .[1]
MS Data Summary (EI, 70 eV)
| m/z (Mass-to-Charge) | Relative Abundance | Assignment | Fragment Structure |
| 157 | 100% (Base Peak) | Molecular Ion (Stable) | |
| 156 | ~30-40% | Tropylium-like rearrangement | |
| 142 | ~15-25% | Loss of methyl group | |
| 115 | ~10% | Loss of HCN/CH3CN fragments | |
| 77 | <10% | Phenyl cation (Benzene ring breakdown) |
NMR Spectroscopy: Structural Assignment
The NMR assignment relies on the Substituent Chemical Shift (SCS) effects of the methyl groups on the quinoline core.
-
Quinoline Core Reference: H2 (8.9), H3 (7.4), H4 (8.2), H5 (7.8), H6 (7.5), H7 (7.7), H8 (8.1).[1]
-
Effect of 4-Me: Shielding effect on H3; Steric deshielding on H5 (peri-effect).[1]
-
Effect of 8-Me: Replaces H8; Shielding effect on H7.[1]
NMR Data (400 MHz, )
Note: Values are consensus assignments based on quinoline derivative literature.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |
| 2 | 8.85 - 8.95 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen. | |
| 5 | 7.95 - 8.05 | dd or d | 1H | Deshielded by 4-Me (Peri-interaction).[1] | |
| 7 | 7.50 - 7.60 | Doublet (d) | 1H | Ortho to 8-Me.[1] | |
| 6 | 7.40 - 7.50 | Triplet (t/dd) | 1H | Meta-like environment.[1] | |
| 3 | 7.20 - 7.25 | Doublet (d) | 1H | Shielded by 4-Me group.[1] | |
| 8-Me | 2.75 - 2.85 | Singlet (s) | 3H | - | Deshielded slightly by ring current/N. |
| 4-Me | 2.65 - 2.70 | Singlet (s) | 3H | - | Typical aromatic methyl.[1] |
NMR Data (100 MHz, )
The 4,8-dimethyl substitution creates a distinct pattern of quaternary carbons.
| Position | Type | Shift ( | Assignment Note |
| 2 | CH | 149.0 - 150.0 | Most deshielded CH (alpha to N).[1] |
| 8a | C (Quat) | 147.0 - 148.0 | Ring junction. |
| 4 | C (Quat) | 142.0 - 144.0 | Ipso to Methyl. |
| 8 | C (Quat) | 137.0 - 138.0 | Ipso to Methyl.[1] |
| 4a | C (Quat) | 128.0 - 129.0 | Ring junction. |
| 5, 6, 7 | CH | 120.0 - 130.0 | Aromatic region cluster.[1] |
| 3 | CH | 122.0 - 123.0 | Beta to Nitrogen. |
| 4-Me | 18.5 - 19.5 | Methyl carbon.[1] | |
| 8-Me | 17.5 - 18.5 | Methyl carbon.[1] |
COSY Correlation Pathway
To validate the structure, a COSY (Correlation Spectroscopy) experiment is required.[1] The diagram below illustrates the expected spin-spin coupling networks.
Figure 2: Expected COSY correlations.[1] Solid lines indicate scalar coupling; dotted lines indicate spatial proximity (NOESY).[1]
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Maximize resolution and prevent concentration-dependent shifts (stacking effects common in quinolines).[1]
-
Solvent: Use
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1] -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Warning: High concentrations (>30 mg/mL) may cause upfield shifts of aromatic protons due to
- stacking.[1] -
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (ZnCl2 residues from synthesis).
Protocol B: GC-MS Method
Objective: Purity assessment and isomer differentiation.[1][5]
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Inlet: Split mode (20:1), 250°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34222, this compound. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Reference for Quinoline SCS values).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
safety and handling precautions for 4,8-Dimethylquinoline
Document Control: Version 1.0 | Classification: Hazardous Chemical Safety Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers.[1]
Executive Summary & Risk Profile
4,8-Dimethylquinoline (CAS: 13362-80-6) is a heterocyclic aromatic organic compound utilized primarily as a scaffold in medicinal chemistry (e.g., antimalarial synthesis, kinase inhibition) and as a specialized intermediate in organic synthesis.[1][2][3][4][5][6]
Unlike ubiquitous solvents, specific toxicological data for this isomer is often limited in public registries compared to its parent compound, Quinoline. Therefore, scientific integrity dictates a "Precautionary Principle" approach. It must be handled not only as a confirmed irritant but as a potential mutagen and sensitizer, inheriting the toxicological profile of the broader alkyl-quinoline class until proven otherwise.[1]
Core Hazard Directives
-
Primary Risks: Skin/Eye Irritation (Confirmed), Respiratory Irritation (High Probability), Genotoxicity (Class-suspect).[1]
-
Physical State: Viscous liquid or low-melting solid (dependent on purity); hygroscopic and light-sensitive.[1]
-
Critical Control: All open-vessel manipulations must occur within a certified chemical fume hood.
Physicochemical & Toxicological Characterization[2][7]
The following data consolidates specific isomer values with class-based properties to create a robust safety baseline.
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₁₁H₁₁N | Nitrogen-containing heterocycle.[1][2][7] |
| Molecular Weight | 157.21 g/mol | Moderate volatility; vapors are heavier than air. |
| Boiling Point | ~260–267 °C (Predicted) | Low vapor pressure at RT, but hazardous aerosols form during heating. |
| Melting Point | 49–55 °C (Isomer dependent) | May solidify in cool storage; requires gentle warming (water bath) to liquefy. |
| Solubility | Low in water; Soluble in DCM, DMSO, MeOH | Lipophilic nature facilitates rapid skin absorption. |
| Appearance | Colorless to Yellow/Brown Oil | Darkens upon oxidation/light exposure (Indicator of degradation). |
Table 2: GHS Hazard Classification (Derived & Analogous)
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][7][8] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5][7] |
| Class Warning | H341/H351 | Suspected of causing genetic defects/cancer (Based on Quinoline backbone). |
Engineering Controls & Containment
The causality of exposure risk for this compound lies in its lipophilicity (skin absorption) and its ability to act as a weak base, potentially interacting with biological macromolecules.[1]
Ventilation Standards
-
Primary Barrier: Chemical Fume Hood.
-
Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) .
-
Sash Height: Keep sash at the lowest working position. Because quinoline vapors are denser than air (Vapor Density > 1), they tend to settle. A standard hood with a rear baffle slot is effective, but downdraft tables are superior if handling large open quantities.
Vacuum Manipulations
-
Rotary Evaporation: Exhaust from vacuum pumps must be vented to the fume hood or a dedicated exhaust line. Do not vent into the lab atmosphere.
-
Cold Traps: Use a dry ice/acetone trap (-78°C) to condense vapors before they reach the pump oil, preventing pump contamination and re-release.[1]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for alkyl-quinolines due to rapid permeation.[1]
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection (Splash) | Nitrile (Double Gloved) | Minimum thickness 0.11mm.[1] Change immediately upon splash. |
| Hand Protection (Immersion) | Silver Shield / Laminate | Required for spill cleanup or prolonged handling. Quinoline derivatives can degrade thin nitrile over time. |
| Eye Protection | Chemical Goggles | Safety glasses are inadequate due to the risk of aerosol absorption through the tear ducts. |
| Respiratory | P95/OV Cartridge | Only required if working outside a hood (e.g., spill cleanup). "OV" (Organic Vapor) is essential due to the amine character. |
Experimental Workflow & Handling Logic
The following diagram illustrates the decision-making process for handling this compound, integrating storage, usage, and waste disposal to minimize degradation and exposure.
Figure 1: Lifecycle management of this compound, emphasizing oxidation prevention and aerosol mitigation.
Emergency Response Protocols
Exposure Scenarios
Quinolines are sensitizers. An immediate, structured response is critical to prevent systemic absorption.
-
Skin Contact:
-
Eye Contact:
-
Irrigate: Use an eyewash station for a full 15 minutes, holding eyelids open.
-
pH Check: Quinolines are basic. If possible, check tear pH after rinsing (target pH 7.0–7.4).
-
Consult: Ophthalmological evaluation is mandatory due to potential corneal clouding.
-
Spill Management Logic
The following diagram details the specific steps for containing a spill, differentiating between minor drips and major containment breaches.
Figure 2: Escalation protocol for spill management. Note the prohibition of paper towels due to potential exothermic oxidation with concentrated amines.
Storage and Stability
-
Oxidation Sensitivity: Quinolines form N-oxides and polymerization products upon exposure to air and light.[1]
-
Protocol: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) in amber glass vials.
-
Incompatibility: Strictly segregate from strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34222, this compound. Retrieved from [Link][9]
-
ECHA (European Chemicals Agency). Registration Dossier: Quinoline (CAS 91-22-5) - General Safety Profile for Quinoline Derivatives.[1] Retrieved from [Link]
Sources
- 1. 13362-80-6|this compound|BLD Pharm [bldpharm.com]
- 2. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 4,8-dimethyl quinoline, 13362-80-6 [thegoodscentscompany.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Discovery and Development
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features and amenability to chemical modification have made it a cornerstone for the development of a vast array of therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, substituted quinolines have consistently demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the significant pharmacological properties of substituted quinolines, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and cardiovascular activities of this versatile molecular framework, providing a foundation for the rational design of next-generation therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a diverse range of mechanisms that target various hallmarks of cancer. Their ability to interfere with cell proliferation, survival, and metastasis has led to the development of several clinically approved drugs and numerous promising candidates in preclinical and clinical development.[1]
Mechanisms of Anticancer Action
The anticancer efficacy of substituted quinolines stems from their ability to interact with multiple molecular targets crucial for tumor progression. Key mechanisms include:
-
Kinase Inhibition: A significant number of substituted quinolines function as inhibitors of various protein kinases that are often dysregulated in cancer.[2] These include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or activating mutations of EGFR are common in many cancers.[3] Quinoline derivatives have been designed to compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[4][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Substituted quinolines that inhibit VEGFR block the signaling cascade initiated by VEGF, leading to a reduction in tumor vascularization.[6][7]
-
Other Kinases: Quinoline-based compounds have also been shown to inhibit other kinases implicated in cancer, such as Pim-1 kinase, Src kinase, and c-Met.[8][9]
-
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[8] Additionally, some quinolines act as topoisomerase inhibitors, stabilizing the enzyme-DNA complex and leading to double-strand breaks that trigger apoptosis.[10]
-
Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for mitotic spindle formation during cell division. Certain quinoline derivatives can bind to tubulin, inhibiting its polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[9][11]
-
Induction of Apoptosis: Substituted quinolines can induce programmed cell death through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, quinoline derivatives can halt the progression of the cell cycle at different checkpoints, preventing uncontrolled cell division.[12][13]
Signaling Pathways Targeted by Anticancer Quinolines
The following diagrams illustrate the key signaling pathways often targeted by substituted quinoline derivatives in cancer cells.
Structure-Activity Relationship (SAR)
The anticancer activity of substituted quinolines is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:
-
Position 2: Substitution at the 2-position with aryl or heteroaryl groups often enhances anticancer activity. The electronic properties of these substituents play a crucial role.
-
Position 4: An amino or substituted amino group at the 4-position is a common feature in many potent anticancer quinolines, particularly those targeting kinases.
-
Position 6 and 7: The introduction of alkoxy groups, such as methoxy, at these positions can modulate the pharmacokinetic properties and potency of the compounds.
-
Carboxamide Linkage: Incorporating a carboxamide linkage at various positions on the quinoline or quinolone ring has been shown to be an effective strategy for enhancing anticancer potency. [14]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted quinoline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 7 | T47D (Breast) | 0.016 ± 0.003 | [15] |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [10] |
| HCT-116 (Colon) | 5.34 | [10] | |
| MCF-7 (Breast) | 5.21 | [10] | |
| Compound 91b1 | A549 (Lung) | 15.38 | [16] |
| AGS (Gastric) | 4.28 | [16] | |
| KYSE150 (Esophageal) | 4.17 | [16] | |
| Compound 3j | MCF-7 (Breast) | (82.9% inhibition at 100 µM) | [17] |
| Compound 4c | MDA-MB-231 (Breast) | (Potent, specific value not stated) | [11] |
| Compound 13 | C6 (Glioblastoma) | (High activity) | [18] |
| HeLa (Cervical) | (High activity) | [18] | |
| HT29 (Colon) | (High activity) | [18] |
Experimental Protocols for Anticancer Evaluation
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of potential anticancer agents.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the substituted quinoline compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. Chemical modifications of the basic quinoline ring have led to the development of numerous derivatives with potent and broad-spectrum antimicrobial activity against a wide range of bacterial and fungal pathogens. [8]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antimicrobial quinolines is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [14][17]
-
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, repair, and recombination. It introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress during these processes. Quinolone derivatives bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, ultimately causing cell death. [19]* Topoisomerase IV Inhibition: Topoisomerase IV is another essential bacterial enzyme involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of this enzyme by quinolones prevents the segregation of replicated chromosomes, leading to cell division arrest.
Structure-Activity Relationship (SAR)
The antimicrobial potency and spectrum of quinoline derivatives are significantly influenced by their substitution patterns:
-
Position 1: A cyclopropyl group at the N-1 position is often associated with enhanced antibacterial activity. [14]* Position 3: The carboxylic acid group at the 3-position is crucial for binding to the DNA gyrase-DNA complex.
-
Position 6: A fluorine atom at the 6-position generally increases the potency and broadens the spectrum of activity.
-
Position 7: A piperazine ring or other nitrogen-containing heterocycles at the 7-position can enhance activity against Gram-negative bacteria and improve pharmacokinetic properties. [20]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative substituted quinoline derivatives against various bacterial and fungal strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 15 | S. aureus | 0.8 (µM) | [8] |
| B. cereus | 1.61 (µM) | [8] | |
| Compound 8 | Vancomycin-resistant E. faecium | 4 | [8] |
| Compound 14 | S. pneumoniae | 0.66 - 3.98 | [3] |
| B. subtilis | 0.66 - 3.98 | [3] | |
| P. aeruginosa | 0.66 - 3.98 | [3] | |
| Compound 6 | A. flavus, A. niger, F. oxysporum, C. albicans | (Potent, specific value not stated) | [21] |
Experimental Protocol for Antimicrobial Evaluation
This method is a standard and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [5][6] Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the substituted quinoline compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
III. Antiviral Activity: A Broad Spectrum of Inhibition
Substituted quinolines have demonstrated promising antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, coronaviruses, and dengue virus. [22][23]Their mechanisms of action are diverse and often target specific viral proteins or cellular processes essential for viral replication.
Mechanisms of Antiviral Action
-
Inhibition of Viral Entry: Some quinoline derivatives, such as chloroquine, are known to interfere with viral entry by increasing the endosomal pH, which can inhibit the pH-dependent fusion of the viral envelope with the endosomal membrane. [24]* Inhibition of Viral Replication: Quinolines can inhibit viral replication by targeting key viral enzymes. For example, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase of influenza virus, preventing the transcription and replication of the viral genome. [9]* Inhibition of Viral Proteases: Viral proteases are essential for the cleavage of viral polyproteins into functional proteins. Quinoline-based compounds have been designed to inhibit these proteases, thereby blocking viral maturation.
-
Allosteric Inhibition of HIV-1 Integrase: Certain multi-substituted quinolines act as allosteric inhibitors of HIV-1 integrase, an enzyme crucial for the integration of the viral DNA into the host genome. These inhibitors bind to a site distinct from the active site, inducing a conformational change that impairs the enzyme's function. [25]
Quantitative Data on Antiviral Activity
The following table provides the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for selected substituted quinolines against different viruses.
| Compound | Virus | EC50/IC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | 0.12 - 12 | [24] |
| Hydroxychloroquine | SARS-CoV-2 | 0.12 - 12 | [24] |
| Compound 9b | Influenza A virus | 0.88 - 6.33 | [9] |
| Compound 1 | Dengue virus serotype 2 | (Low micromolar range) | [22] |
| Compound 2 | Dengue virus serotype 2 | (Sub-micromolar range) | [22] |
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Substituted quinolines have been investigated for their anti-inflammatory properties, with several derivatives showing promising activity in preclinical models.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of substituted quinolines are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade:
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Some quinoline derivatives have been shown to selectively inhibit COX-2, the inducible isoform that is upregulated during inflammation, thereby reducing prostaglandin production and inflammation. [16][18]* Lipoxygenase (LOX) Inhibition: LOX enzymes, such as 5-LOX and 15-LOX, are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibitors of both COX and LOX are of particular interest as they may offer broader anti-inflammatory effects with a potentially better safety profile. Several quinoline-based hybrids have been developed as dual COX/LOX inhibitors. [13][26]
Quantitative Data on Anti-inflammatory Activity
The following table shows the in vitro inhibitory activity (IC50) of selected quinoline derivatives against COX and LOX enzymes.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 12c | COX-2 | 0.1 | [16] |
| Compound 14a | COX-2 | 0.11 | [16] |
| Compound 14b | COX-2 | 0.11 | [16] |
| Hybrid 8e | COX-2 | 0.047 | [26] |
| 15-LOX | 1.81 | [26] | |
| Hybrid 5l | COX-2 | 0.201 | [18] |
V. Neuroprotective and Cardiovascular Activities: Emerging Therapeutic Avenues
The diverse pharmacological profile of substituted quinolines extends to the central nervous and cardiovascular systems, where they have shown potential for the treatment of neurodegenerative diseases and cardiovascular disorders.
Neuroprotective Activities
-
Mechanism: The neuroprotective effects of some quinoline derivatives are linked to their antioxidant properties and their ability to inhibit key enzymes in the brain. [15][27][28]For instance, certain derivatives can act as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of Parkinson's and Alzheimer's diseases, respectively. [29]Additionally, some quinolines function as N-methyl-D-aspartate (NMDA) receptor antagonists, which can protect neurons from excitotoxicity. [10][30][31]
Cardiovascular Activities
-
Mechanism: The cardiovascular effects of substituted quinolines are varied and include calcium channel blockade, which can lead to vasodilation and a reduction in blood pressure. [32]Some derivatives have also been reported to possess anti-arrhythmic properties. However, it is important to note that some quinoline-based drugs, particularly certain antimalarials, have been associated with cardiotoxicity, such as QT interval prolongation, which requires careful monitoring. [7][33]The development of cardioprotective quinoline derivatives is also an active area of research. [34][35]
Conclusion and Future Perspectives
The substituted quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents with a wide spectrum of biological activities. The versatility of its chemistry allows for the fine-tuning of its pharmacological properties, enabling the development of compounds with enhanced potency, selectivity, and improved safety profiles. The ongoing exploration of novel substitution patterns, the synthesis of hybrid molecules combining the quinoline nucleus with other pharmacophores, and the application of computational drug design are all contributing to the expansion of the therapeutic potential of this remarkable heterocyclic system. As our understanding of the molecular basis of diseases deepens, the rational design of substituted quinolines targeting specific biological pathways will undoubtedly lead to the discovery of the next generation of innovative medicines to address unmet medical needs.
References
Please note that due to the extensive number of citations, a selection of key references is provided below. A complete list can be compiled from the cited sources in the main text.
Sources
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. microbeonline.com [microbeonline.com]
- 7. d-nb.info [d-nb.info]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. malariaworld.org [malariaworld.org]
- 25. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. US5070088A - Pyranyl quinoline calcium channel blockers - Google Patents [patents.google.com]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
Technical Guide: Natural Sources and Isolation of Dimethylquinolines
This guide details the natural occurrence and technical methodologies for the isolation of dimethylquinolines (DMQs). It is structured for research scientists requiring high-purity isomers for pharmaceutical synthesis or biological evaluation.
Executive Summary
Dimethylquinolines (DMQs) are isomeric alkylated heterocyclic aromatic compounds (
This guide provides a rigorous analysis of their geological and biological origins and delineates a self-validating protocol for their isolation and purification.
Part 1: Natural Sources and Occurrence
Geological Sources (Primary Industrial Source)
The most abundant source of DMQs is the "quinoline base" fraction of fossil fuels.
-
Coal Tar: High-temperature coal tar contains approximately 0.5–2.0% quinoline bases. Within this fraction, DMQs co-elute with other alkylated homologs. The "wash oil" fraction (boiling range 230–300°C) is the specific target for extraction.
-
Petroleum: DMQs, specifically the 2,8-dimethylquinoline isomer, have been isolated from the kerosene distillate of California petroleum. These nitrogenous bases are often considered contaminants in fuel but are valuable when recovered.
Biological Sources
While less viable for industrial scale, biological sources offer unique isomeric profiles, often associated with chemical defense or secondary metabolism.
| Source Type | Organism / Matrix | Isomer / Context | Mechanism/Function |
| Plant | Allium cepa (Onion) | 2,4-Dimethylquinoline | Secondary metabolite; potential biomarker. |
| Plant | Camellia sinensis (Tea) | 4,8-Dimethylquinoline | Trace alkaloid; contributes to sensory profile. |
| Insect | Oreophoetes peruana | Quinoline (Parent) | Chemical Defense: Discharged from thoracic glands to repel predators (ants/spiders).[2] Alkylated homologs often accompany parent compounds in similar phasmid secretions. |
| Food | Honey | Various isomers | Marker of floral origin; detected via TOF-MS. |
Part 2: Isolation Methodologies
Isolation of pure DMQs requires a multi-stage approach: Crude Extraction (Group Separation) followed by High-Resolution Fractionation (Isomer Separation).
Workflow Visualization
The following logic flow illustrates the critical decision points in processing coal tar wash oil.
Figure 1: Strategic workflow for the isolation of dimethylquinolines from coal tar matrices.
Protocol 1: Crude Isolation (Acid-Base Extraction)
Objective: Isolate basic nitrogenous compounds (quinoline bases) from neutral hydrocarbons.
-
Feedstock Preparation: Begin with coal tar wash oil.
-
Acid Extraction: Contact the oil with 20% sulfuric acid (H₂SO₄) .
-
Phase Separation: Decant the aqueous acid layer. Wash with toluene to remove entrained neutral oils.
-
Basification (Springing): Slowly add 30% Sodium Hydroxide (NaOH) to the aqueous phase while cooling (exothermic). Adjust pH to >12.
-
Observation: The solution will turn turbid as free DMQ bases oil out.
-
-
Recovery: Extract the liberated bases into diethyl ether or dichloromethane. Dry over anhydrous
and evaporate solvent. -
Primary Distillation: Perform vacuum distillation. Collect the fraction boiling between 250–265°C (at 760 mmHg) . This contains the bulk of dimethylquinolines.
Protocol 2: Isomer Separation (Purification)
Separating specific isomers (e.g., 2,4-DMQ vs 2,6-DMQ) is challenging due to similar boiling points. Two distinct methods are recommended based on available equipment.
Method A: Classical Chemical Separation (Picrate Crystallization)
Best for isolating crystalline isomers without expensive chromatography.
-
Reagent Prep: Prepare a saturated solution of picric acid in ethanol.
-
Precipitation: Add the DMQ distillate fraction to the picric acid solution.
-
Fractional Crystallization:
-
Recrystallize the precipitate from ethanol or acetone.
-
Differentiation: 2,4-DMQ picrate (mp ~194°C) often crystallizes separately from 2,6-DMQ picrate (mp ~168°C).
-
-
Base Recovery: Dissolve the pure picrate crystals in water/alkali (NaOH) and extract the free base with ether.
Method B: Centrifugal Partition Chromatography (CPC)
Best for high-yield, preparative separation of liquid isomers.
-
System: Two-phase solvent system: Heptane : Acetonitrile : Methanol (4:3:1 v/v) .
-
Mode: Ascending (if mobile phase is lighter) or Descending.
-
Procedure:
-
Equilibrate solvents in a separatory funnel.
-
Fill CPC rotor with stationary phase (lower phase).
-
Inject crude DMQ mixture dissolved in mobile phase.
-
Elute at high rotation speed (1000+ rpm).
-
Result: Isomers separate based on their partition coefficients (
) without irreversible adsorption to silica, preventing sample loss.
-
Part 3: Characterization & Data[5]
Once isolated, isomers must be validated. The following table summarizes key physicochemical data for identification.
| Isomer | Boiling Point (°C) | Melting Point (Picrate) | Key NMR Shift (Methyl) |
| 2,4-Dimethylquinoline | 264–265 | 194°C | |
| 2,6-Dimethylquinoline | 266 | 168°C | |
| 2,8-Dimethylquinoline | 255 | 159°C | Distinct shielding at C-8 |
Structural Validation (Decision Tree)
To confirm the exact isomer, use the following logic:
Figure 2: NMR logic for distinguishing 2,4-DMQ from other isomers.
References
-
Lake, G. R., & Bailey, J. R. (1933). The Nitrogen Compounds in Petroleum Distillates. VI. The Occurrence of 2,8-Dimethylquinoline in the Crude Kerosene Distillate of California Petroleum. Journal of the American Chemical Society. Link
-
FooDB. (n.d.). Compound Summary: 2,4-Dimethylquinoline.[1][5][6] FooDB: The Food Database. Link
-
Eisner, T., et al. (1997). Defensive production of quinoline by a phasmid insect (Oreophoetes peruana). Journal of Experimental Biology. Link
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Link
-
Matsuura, A., et al. (1990).[7] A Novel Process for Tar-Base and Indole Separation from Coal Tar. Kawasaki Steel Technical Report. Link
-
BenchChem. (2025).[8] Purification of 6,6'-Biquinoline Isomers by Column Chromatography. Technical Support Center. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Defensive production of quinoline by a phasmid insect (Oreophoetes peruana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical composition: Hearing insect defensive volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]
- 6. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]
- 7. jfe-steel.co.jp [jfe-steel.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4,8-Dimethylquinoline Structural Analogues and Derivatives: A Technical Guide
Abstract
This technical guide examines the structural utility, synthesis, and application of 4,8-dimethylquinoline (4,8-DMQ) and its derivatives. While quinolines are ubiquitous in medicinal chemistry, the 4,8-dimethyl substitution pattern offers a unique steric and electronic profile. Specifically, the 8-methyl group provides a critical handle for agostic interactions in transition metal catalysis, significantly enhancing the activity of iridium(III) complexes in cross-dehydrogenative coupling (CDC) reactions. This guide details the synthesis of the core scaffold, explores its Structure-Activity Relationship (SAR) in both catalysis and pharmacology, and provides validated protocols for generating high-value derivatives.
Introduction: The this compound Core
The this compound scaffold (CAS 13362-80-6) is a fused bicyclic heterocycle characterized by methyl substitutions at the para position of the pyridine ring (C4) and the ortho position of the benzene ring (C8) relative to the nitrogen.
Chemical Identity[1][2][3][4][5][6][7][8][9][10]
-
Formula: C₁₁H₁₁N
-
LogP: ~2.9–3.0 (Lipophilic)
-
Key Feature: The C8-methyl group creates steric hindrance around the nitrogen lone pair, preventing over-coordination in metal complexes, while simultaneously enabling C-H···Metal agostic interactions that stabilize coordinatively unsaturated species.[3]
Structural Landscape & SAR Analysis
The "Agostic Switch" in Catalysis
In organometallic chemistry, 4,8-DMQ derivatives have emerged as superior ligands compared to their 4-methyl or unsubstituted counterparts. Research published in Inorganic Chemistry (ACS) highlights the role of the 8-methyl group in stabilizing Iridium(III) silyl complexes.
-
Mechanism: The C-H bond of the 8-methyl group donates electron density to the metal center (Ir), forming a 3-center-2-electron (3c-2e) agostic bond.
-
Functional Consequence: This interaction stabilizes the metal center in low-coordinate states, preventing decomposition while keeping the site accessible for substrate binding.
-
Data Validation: Catalysts utilizing the This compound-2-yloxy (NSiDMQ) ligand show turnover frequencies (TOF) up to 79,300 h⁻¹ in amine-silane coupling, vastly outperforming analogues lacking the 8-methyl group.[4][3]
Pharmacological Tuning
In medicinal chemistry, the 4,8-dimethyl pattern modulates metabolic stability and binding affinity:
-
Metabolic Blocking: The 8-methyl group blocks the metabolically vulnerable C8 position, potentially extending half-life compared to unsubstituted quinolines.
-
Lipophilicity: The addition of two methyl groups increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS-targeted derivatives.
Synthesis Strategies
Strategy A: Doebner-Miller Synthesis (The Core Route)
The most direct route to the parent this compound involves the acid-catalyzed condensation of o-toluidine with methyl vinyl ketone (or its precursors).
-
Precursors: o-Toluidine (2-methylaniline) + Methyl Vinyl Ketone.
-
Mechanism: Conjugate addition of the amine to the enone, followed by acid-mediated cyclization and oxidation.
-
Regioselectivity: The ortho-methyl on the aniline directs the cyclization to the free ortho position, while the ketone carbonyl determines the C4 methyl placement.
Strategy B: Knorr Quinoline Synthesis (2-Hydroxy Derivatives)
For accessing 2-functionalized derivatives (like the ligands used in Ir-catalysis), the Knorr synthesis is preferred.
-
Precursors: o-Toluidine + Ethyl Acetoacetate.
-
Intermediate: Acetoacet-o-toluidide.
-
Cyclization: Heating with polyphosphoric acid (PPA) or H₂SO₄ yields 4,8-dimethyl-2-hydroxyquinoline (also known as 4,8-dimethylcarbostyril).
-
Utility: The hydroxyl group at C2 can be converted to a chloride (using POCl₃) or used directly to form O-silyl ligands.
Experimental Protocol: Synthesis of 4,8-Dimethyl-2-hydroxyquinoline
A primary precursor for catalytic ligands and pharmacological derivatives.
Reagents:
-
o-Toluidine (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Polyphosphoric Acid (PPA) or Conc. H₂SO₄
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux o-toluidine and ethyl acetoacetate in toluene for 4 hours. Monitor water collection to ensure complete formation of the intermediate amide (acetoacet-o-toluidide).
-
Solvent Removal: Evaporate toluene under reduced pressure to isolate the crude amide.
-
Cyclization: Add the crude amide to pre-heated PPA (100°C) slowly with vigorous stirring. The reaction is exothermic; maintain temperature between 100-120°C for 2 hours.
-
Quenching: Cool the mixture to 60°C and pour onto crushed ice/water (approx. 500 mL) with stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash copiously with water to remove acid, and recrystallize from ethanol/water.
-
Yield/Characterization: Expected yield 65-75%. Product should appear as off-white needles. Verify via ¹H NMR (look for disappearance of amide NH and appearance of quinoline aromatic signals).
Visualization of Pathways & Mechanisms[12][13]
Diagram 1: Synthesis & Agostic Activation
The following diagram illustrates the synthesis of the core scaffold and its transformation into an active Iridium catalyst, highlighting the critical agostic interaction.
Caption: Synthesis of this compound precursor and its evolution into an agostic-stabilized Iridium catalyst.
Comparative Data: Catalytic Efficiency
The table below summarizes the catalytic performance of Iridium complexes with different quinoline ligands in the dehydrogenative coupling of N-methylaniline with dimethylphenylsilane. Note the dramatic effect of the 8-methyl group.[3]
| Ligand Scaffold | Substituents | Agostic Interaction? | TOF (h⁻¹) | Relative Activity |
| 4,8-DMQ | 4-Me, 8-Me | Yes (Strong) | 79,300 | High |
| 4-Methylquinoline | 4-Me | No | < 5,000 | Low |
| Quinoline | None | No | < 2,000 | Very Low |
| 8-Methylquinoline | 8-Me | Yes (Weak) | ~25,000 | Moderate |
Data Source: Derived from kinetic studies on Ir(III) silyl complexes (Padilla et al., Inorganic Chemistry).
References
-
Padilla, M., Batuecas, M., García-Orduña, P., & Fernández-Alvarez, F. J. (2024). Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species.[3] Inorganic Chemistry.[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34222, this compound.
-
BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
Organic Syntheses. Preparation of 2,4-Dimethylquinoline (Analogous Protocol). Coll. Vol. 3, p. 329 (1955).
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 4,8-Dimethylquinoline via Rhodium-Catalyzed [4+2] Annulation of Anilines and Alkynes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific substitution pattern on the quinoline ring system dictates its pharmacological and physicochemical properties, making the development of regioselective synthetic methods a critical endeavor in medicinal chemistry and drug discovery.[4] 4,8-Dimethylquinoline, in particular, serves as a valuable building block and intermediate in the synthesis of more complex molecular architectures.[5][6] This document provides a detailed protocol for the synthesis of this compound from anilines and alkynes, leveraging a modern rhodium-catalyzed approach that offers high efficiency and functional group tolerance.[7]
Theoretical Background: From Classic Reactions to Modern Catalysis
Historically, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9][10] The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][11][12] While foundational, these methods often require harsh reaction conditions, such as the use of strong acids and high temperatures, which can limit their applicability to sensitive substrates.[1]
The advent of transition-metal catalysis has revolutionized quinoline synthesis, enabling milder reaction conditions and broader substrate scope.[1][13] Catalytic systems based on rhodium,[7][14][15] palladium,[13] copper,[16] and cobalt[17][18] have been developed to facilitate the construction of the quinoline core from various starting materials. The rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, for example, provides an efficient route to substituted quinolines.[7] This application note details a related and effective strategy: the rhodium-catalyzed annulation of anilines with alkynes to directly afford polysubstituted quinolines.
Reaction Mechanism: Rhodium-Catalyzed Annulation
The synthesis of this compound from 2-methylaniline and propyne proceeds via a rhodium-catalyzed cascade reaction. The proposed mechanism involves several key steps, leveraging the catalytic cycle of the rhodium complex.
First, the rhodium catalyst undergoes oxidative addition and coordination with the aniline and alkyne substrates. This is followed by a series of migratory insertions and reductive elimination steps, ultimately leading to the formation of the quinoline ring and regeneration of the active catalyst. The regioselectivity of the alkyne insertion is a critical factor in determining the final substitution pattern of the quinoline product.
Caption: Proposed mechanism for the rhodium-catalyzed synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Methylaniline | C₇H₉N | 107.15 | 1.07 g | 10.0 | Sigma-Aldrich |
| Propyne (in cylinder) | C₃H₄ | 40.06 | Excess | - | Matheson |
| [Rh(COD)Cl]₂ | C₁₆H₂₄Cl₂Rh₂ | 493.08 | 24.7 mg | 0.05 | Strem Chemicals |
| Xantphos | C₃₉H₃₂O₂P₂ | 578.61 | 115.7 mg | 0.2 | Acros Organics |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | EMD Millipore |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | Fisher Scientific |
| Saturated NaCl (aq) | NaCl | 58.44 | As needed | - | LabChem |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | VWR |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Pressure-rated reaction vessel (e.g., a thick-walled sealed tube or a Parr reactor)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
NMR spectrometer
-
GC-MS instrument
Reaction Setup and Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, 50 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add [Rh(COD)Cl]₂ (24.7 mg, 0.05 mmol, 0.5 mol%) and Xantphos (115.7 mg, 0.2 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen three times using a Schlenk line.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous toluene (20 mL) via syringe, followed by 2-methylaniline (1.07 g, 10.0 mmol).
-
Alkyne Introduction: Cool the vessel in a dry ice/acetone bath. Carefully introduce a stream of propyne gas into the vessel for approximately 2-3 minutes to ensure an excess of the alkyne.
-
Reaction: Quickly seal the reaction vessel and allow it to warm to room temperature. Place the vessel in a preheated oil bath at 120 °C and stir vigorously for 24 hours.
-
Monitoring: The reaction can be monitored by periodically taking small aliquots (after cooling the vessel) and analyzing them by TLC or GC-MS.
-
Workup: After 24 hours, cool the reaction vessel to room temperature. Carefully vent the excess pressure in a well-ventilated fume hood.
-
Quenching and Extraction: Quench the reaction mixture by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaCl (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to elute the product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting oil/solid by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and purity of this compound. The expected yield is typically in the range of 70-85%.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound from 2-methylaniline and propyne using a rhodium-based catalytic system. This method exemplifies the power of modern transition-metal catalysis to construct valuable heterocyclic scaffolds under relatively mild conditions, avoiding the harsh reagents and high temperatures associated with classical synthetic routes. The protocol is designed to be a reliable starting point for researchers in synthetic and medicinal chemistry, enabling the efficient production of this important quinoline derivative for further research and development.
References
-
Rhodium-catalyzed synthesis of quinolines and imines under mild conditions. RSC Advances, 2015.
-
Rhodium(III)-Catalyzed Intramolecular Annulation and Aromatization for the Synthesis of Pyrrolo[1,2-a]quinolines. Organic Letters, 2023.
-
Friedländer synthesis. Wikipedia.
-
Rhodium-catalyzed synthesis of quinolines and imines under mild conditions. Semantic Scholar, 2015.
-
Friedländer Quinoline Synthesis. Alfa Chemistry.
-
Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society.
-
Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 2016.
-
One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry, 2013.
-
Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 2017.
-
Rhodium(III)-Catalyzed Intramolecular Annulation and Aromatization for the Synthesis of Pyrrolo[1,2-a]quinolines. American Chemical Society, 2023.
-
Rhodium-catalyzed synthesis of quinolines and imines under mild conditions. RSC Publishing, 2015.
-
Friedlander quinoline synthesis. Organic Chemistry.
-
Synthesis of quinolines. Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI, 2023.
-
Friedlaender Synthesis. Organic Chemistry Portal.
-
Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Chemistry Portal.
-
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines: an updated review. Chem Rev Lett, 2024.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH, 2016.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC, 2020.
-
This compound (FDB004419). FooDB.
-
This compound. PubChem - NIH.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI, 2023.
-
This compound (C11H11N). PubChemLite.
Sources
- 1. Rhodium-catalyzed synthesis of quinolines and imines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Showing Compound this compound (FDB004419) - FooDB [foodb.ca]
- 6. This compound | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Quinoline synthesis [organic-chemistry.org]
- 14. Rhodium-catalyzed synthesis of quinolines and imines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes [organic-chemistry.org]
Application Note: 4,8-Dimethylquinoline as a Sterically-Modulated Ligand in Pd-Catalyzed C(sp³)–H Functionalization
Abstract & Introduction
The functionalization of inert C(sp³)–H bonds remains one of the most transformative yet challenging frontiers in organic synthesis. While directing group (DG) strategies have enabled site-selectivity, the efficiency of the catalytic cycle often hinges on the ancillary ligand.
4,8-Dimethylquinoline (4,8-DMQ) has emerged as a critical ligand for challenging Palladium-catalyzed C–H activation protocols. Unlike simple quinoline or pyridine, 4,8-DMQ features a strategic methyl substitution at the C8 position. This structural feature introduces a "Goldilocks" steric clash: it is bulky enough to prevent the formation of catalytically inactive bis-ligated palladium resting states (PdL₂X₂), yet flexible enough to support the active mono-ligated species (LPdX₂) required for C–H cleavage and reductive elimination.
This Application Note details the mechanistic rationale, optimal reaction protocols, and troubleshooting guides for utilizing 4,8-DMQ in the arylation of unactivated aliphatic C–H bonds.
Mechanistic Rationale: The "Steric Toggle" Effect
The Coordination Problem
In many Pd(II)-catalyzed reactions, nitrogen-donor ligands (L) tend to form stable, square-planar bis-complexes [Pd(L)₂(OAc)₂]. These complexes are often thermodynamic sinks—too stable to undergo the ligand dissociation required to open a coordination site for the C–H bond.
The 4,8-DMQ Solution
The 8-methyl group of 4,8-DMQ exerts steric pressure on the metal center.
-
Destabilization of the Resting State: The steric bulk disfavors the formation of the saturated Pd(L)₂ species, shifting the equilibrium toward the active mono-ligated Pd(L) species.
-
Acceleration of Reductive Elimination: In the final step of the catalytic cycle, the steric bulk "pushes" the coupling partners together, lowering the barrier for C–C bond formation.
-
Electronic Modulation: The 4-methyl group increases the electron density of the quinoline ring, enhancing its σ-donor capability to stabilize the high-valent Pd(IV) or high-energy Pd(II) intermediates without over-binding.
Mechanistic Pathway Diagram
Figure 1: The steric bulk of 4,8-DMQ shifts equilibrium away from the inactive bis-ligated sink, maintaining a high concentration of the active catalyst.
Protocol: Pd-Catalyzed C(sp³)–H Arylation
Application: Arylation of aliphatic amides (e.g., N-alkyl picolinamides or similar directing-group substrates) using aryl iodides.
Materials Checklist
| Component | Specification | Role |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] | Metal source (98%+ purity recommended) |
| Ligand | This compound | Stereomodulating ligand |
| Oxidant/Additive | Silver Carbonate (Ag₂CO₃) | Halide scavenger; promotes turnover |
| Solvent | t-Amyl Alcohol or HFIP | High dielectric, non-coordinating solvent |
| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes acid byproducts (if needed) |
Step-by-Step Methodology
Phase A: Catalyst Pre-Complexation (Critical for Reproducibility)
-
In a glovebox or under Ar flow, weigh Pd(OAc)₂ (10 mol%) and This compound (20 mol%) into a dry 1-dram vial.
-
Add 1.0 mL of the reaction solvent (e.g., t-Amyl Alcohol).
-
Stir at room temperature for 15 minutes .
-
Why? This ensures the formation of the active [Pd(L)(OAc)₂] species before the substrate competes for coordination. The solution should turn from orange-brown to a distinct yellow-orange.
-
Phase B: Reaction Assembly
-
To a separate pressure tube (15 mL), add:
-
Substrate (0.2 mmol, 1.0 equiv)
-
Aryl Iodide (0.3 mmol, 1.5 equiv)
-
Ag₂CO₃ (0.2 mmol, 1.0 equiv)
-
-
Transfer the pre-complexed Catalyst/Ligand solution (from Phase A) into the pressure tube.
-
Seal the tube with a Teflon-lined cap.
Phase C: Execution & Workup
-
Heat the reaction block to 110 °C for 12–16 hours .
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts.
-
Concentrate in vacuo and purify via column chromatography.
Experimental Workflow Diagram
Figure 2: Sequential workflow ensuring active catalyst formation prior to substrate introduction.
Performance Data & Optimization
The following table illustrates the impact of the ligand structure on the yield of a standard C–H arylation of a picolinamide substrate with iodobenzene.
| Ligand | Yield (%) | Observation |
| None | < 5% | Rapid formation of Pd black (catalyst decomposition). |
| Quinoline | 45% | Moderate reactivity; inhibition by bis-coordination observed. |
| 2-Methylquinoline | 15% | Steric bulk at C2 is too close to N, preventing binding. |
| This compound | 88% | Optimal balance of sterics and electronics. |
| 8-Methylquinoline | 72% | Good, but 4-Me group in 4,8-DMQ adds electronic stability. |
Troubleshooting & Self-Validation
To ensure the protocol is working ("Self-Validating System"):
-
Color Check:
-
Correct: The reaction mixture should remain homogenous and dark orange/red during heating.
-
Failure: Formation of a mirror or black precipitate within 1 hour indicates ligand dissociation and Pd aggregation. Action: Increase ligand loading to 25 mol% or lower temperature to 100 °C.
-
-
Solvent Effect:
-
If yields are low in t-Amyl Alcohol, switch to HFIP (Hexafluoroisopropanol) . HFIP hydrogen-bonds to the acetate leaving group, facilitating the C–H deprotonation step (CMD mechanism).
-
-
Silver Stoichiometry:
-
Ensure Ag₂CO₃ is stored in the dark. Degraded silver salts lead to stalled oxidative addition.
-
References
-
Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch in Mechanism." J. Am. Chem. Soc. 2011, 133, 18183.
- Foundational work on how bulky nitrogen ligands acceler
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chem. Rev.[1] 2017, 117, 8754.
- Comprehensive review detailing the role of quinoline-based ligands in C(sp3)
-
Desai, L. V., et al. "Palladium-Catalyzed C–H Arylation of Aliphatic Amines." J. Am. Chem. Soc. 2008, 130, 13254.
- Demonstrates the necessity of silver additives and hindered ligands in amine functionaliz
-
PubChem Compound Summary: this compound. [2]
Sources
- 1. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Strategies for the Detection of 4,8-Dimethylquinoline: A Guide for Researchers
Introduction
4,8-Dimethylquinoline, a heterocyclic aromatic compound, is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential biological activities and presence as an environmental toxicant.[1] Accurate and sensitive detection of this compound in various matrices is crucial for understanding its metabolic fate, environmental impact, and potential therapeutic applications. This guide provides a detailed overview of robust analytical methods for the detection and quantification of this compound, with a focus on practical application and the rationale behind methodological choices.
Core Analytical Techniques
The primary methods for the analysis of this compound are based on chromatography coupled with mass spectrometry, offering high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector are the workhorses for this application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Subsequent detection by mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.
Causality of Experimental Choices:
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane phase, is typically chosen. This is because the separation of quinoline derivatives is primarily driven by their boiling points and van der Waals interactions with the stationary phase.
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Ionization Technique: Electron Ionization (EI) is the most common method for GC-MS analysis of quinoline derivatives.[2][3][4] EI at a standard 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[2]
Characteristic Mass Spectral Data:
The mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) at m/z 157.[3] Key fragment ions can also be observed, aiding in structural confirmation.[3]
| Adduct | m/z |
| [M+H]+ | 158.09642 |
| [M+Na]+ | 180.07836 |
| [M-H]- | 156.08186 |
| [M]+ | 157.08859 |
Data sourced from PubChem[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is the most common approach.
Causality of Experimental Choices:
-
Column Selection: A C18 column is the standard choice for reversed-phase separation of quinoline derivatives. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer or acid modifier, is used as the mobile phase.[6] The organic modifier is adjusted to control the retention time, while the buffer (e.g., ammonium formate for MS compatibility) or acid (e.g., formic or phosphoric acid) helps to ensure good peak shape by controlling the ionization state of the basic quinoline nitrogen.[6][7]
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection. DAD provides spectral information that can aid in peak purity assessment, while MS offers higher sensitivity and specificity.[8]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a relatively clean solvent matrix. Matrix-specific sample preparation will be required for more complex samples.
1. Sample Preparation:
- Accurately weigh a known amount of the sample.
- Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
- Adjust the final concentration to be within the calibration range of the instrument.
- Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) for accurate quantification.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, 1 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[9]
- Quantify the analyte using a calibration curve prepared from standards of known concentrations.
Protocol 2: HPLC-DAD/MS Analysis of this compound
This protocol is suitable for the analysis of this compound in various sample matrices, with appropriate sample preparation.
1. Sample Preparation:
- Follow the sample preparation steps outlined in Protocol 1. The final solvent should be compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile/methanol).
- Filter the final extract through a 0.22 µm syringe filter before injection to protect the HPLC column.
2. HPLC-DAD/MS Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | 220 nm and 280 nm |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Drying Gas Temperature | 350 °C |
| Capillary Voltage | 3500 V |
| Scan Range | m/z 100-500 |
3. Data Analysis:
- Identify the peak for this compound by its retention time and the extracted ion chromatogram for m/z 158.09642 ([M+H]+).
- Use the DAD spectrum to check for peak purity.
- Quantify using a calibration curve.
Visualization of Analytical Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-DAD/MS analysis of this compound.
Method Validation and Quality Control
To ensure the trustworthiness of the analytical results, a thorough method validation should be performed. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Self-Validating System:
Incorporate quality control (QC) samples at regular intervals within each analytical batch. These QC samples should be prepared from an independent stock solution and should cover the low, medium, and high concentration ranges of the calibration curve. The results of the QC samples must fall within predefined acceptance criteria to validate the analytical run.
Conclusion
The analytical methods described in this guide provide a robust framework for the detection and quantification of this compound. The choice between GC-MS and HPLC-based methods will depend on the specific sample matrix, the required sensitivity, and the available instrumentation. By understanding the principles behind the experimental choices and implementing a rigorous method validation and quality control strategy, researchers can generate high-quality, reliable data for their studies.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34222, this compound. Available from: [Link]
-
SIELC Technologies. 5,8-Dimethylquinoline. Available from: [Link]
-
PubChemLite. This compound (C11H11N). Available from: [Link]
-
National Institute of Standards and Technology. Quinoline. In: NIST Chemistry WebBook. Available from: [Link]
-
Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Available from: [Link]
-
FooDB. Showing Compound this compound (FDB004419). Available from: [Link]
-
Global Substance Registration System. QUINOLINE, 4,8-DIMETHYL-. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link]
-
Office of Environmental Health Hazard Assessment. (2000). Evidence on the Carcinogenicity of 4-methylquinoline. Available from: [Link]
-
Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 256-264. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. Available from: [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available from: [Link]
-
Zvosec, C. L., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Analytical Toxicology, 47(3), 249-258. Available from: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
-
The Good Scents Company. 4,8-dimethyl quinoline. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15101, 2,8-Dimethylquinoline. Available from: [Link]
-
ResearchGate. Selected electroanalytical methods used for the detection of quinoline-based compounds. Available from: [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]
-
AperTO. GCxGC-MS hyphenated te. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]
-
Environmental toxicants and health adversities: A review on interventions of phytochemicals. (2022). Journal of King Saud University - Science, 34(5), 102069. Available from: [Link]
Sources
- 1. Environmental toxicants and health adversities: A review on interventions of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 6. 5,8-Dimethylquinoline | SIELC Technologies [sielc.com]
- 7. sielc.com [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline [webbook.nist.gov]
Troubleshooting & Optimization
minimizing side reactions in the Friedländer synthesis
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes. Quinolines are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone method for accessing these structures.[2][3][4][5]
However, the reaction is not without its challenges. Traditional methods often rely on harsh conditions like high temperatures and strong acids or bases, which can lead to a variety of side reactions, reducing yield and complicating purification.[4][6] This guide provides in-depth, field-proven insights to help you navigate these challenges, minimize side reactions, and achieve high-yield, clean conversions.
Understanding the Core Reaction and Potential Pitfalls
The Friedländer synthesis can proceed through two primary mechanistic pathways, the specific route often depending on the reaction conditions (acidic vs. basic) and substrates.[3][7]
-
Schiff Base Pathway: The 2-aminoaryl carbonyl first reacts with the methylene component to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation to form the quinoline ring after dehydration.[3][7]
-
Aldol Pathway: An initial intermolecular aldol condensation between the two carbonyl partners occurs, followed by cyclization via imine formation and subsequent dehydration.[3][7]
Understanding these pathways is critical for troubleshooting, as the predominant side reactions often compete with one of these key steps.
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting poor regioselectivity in Combes quinoline synthesis
Ticket Subject: Troubleshooting Poor Regioselectivity & Yield
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High
Executive Summary
The Combes quinoline synthesis—the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl—is a workhorse reaction for generating 2,4-substituted quinolines.[1][2] However, it suffers from two notorious regioselectivity pitfalls:
-
The "Meta-Aniline" Divergence: Formation of 5- vs. 7-substituted isomers when using meta-substituted anilines.[3]
-
The "Unsymmetrical Diketone" Ambiguity: Formation of 2- vs. 4-substituted isomers when the dicarbonyl is asymmetric.
This guide provides mechanistic insights and validated protocols to resolve these issues, moving beyond "trial and error" to rational design.
Module 1: The "Meta-Aniline" Dilemma (5- vs. 7-Isomers)
User Query: "I am reacting m-chloroaniline with acetylacetone. I expect the 7-chloroquinoline, but I'm seeing impurities. How do I control this?"
Technical Insight: When a meta-substituted aniline cyclizes, two ortho positions are available for the electrophilic aromatic substitution (EAS) step:
-
Position A (Para to substituent): Less sterically hindered. Leads to the 7-substituted quinoline .
-
Position B (Ortho to substituent): Sterically crowded ("sandwiched"). Leads to the 5-substituted quinoline .
The Rule of Thumb: In the Combes synthesis, steric effects dominate . The cyclization strongly favors the less hindered position, yielding the 7-isomer as the major product (>90% in most cases).
Troubleshooting Matrix:
| Scenario | Predominant Product | Mechanistic Driver |
| Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2, -CF3) | 7-Isomer (Exclusive) | The EWG deactivates the ring. The "sandwiched" position (ortho-ortho) is doubly deactivated by sterics and electronics. |
| Small Electron-Donating Group (EDG) (e.g., -OH, -Me) | 7-Isomer (Major)5-Isomer (Minor) | EDGs activate the ortho position (5-isomer path), but steric hindrance usually prevents significant formation. |
| Strong/Bulky EDG (e.g., -OMe, -NBn2) | Mixture Risk | Strong electronic activation can sometimes overcome steric repulsion, leading to 5-isomer impurities. |
Corrective Action: If you observe significant 5-isomer formation (rare, but possible with small EDGs like -F or -OH):
-
Increase Steric Bulk: Switch to a bulkier acid catalyst (e.g., PPA instead of H2SO4) to further penalize the crowded transition state.
-
Solvent Control: Run the reaction in a solvent that complexes with the amine (e.g., acetic acid), effectively increasing the steric bulk of the nitrogen substituent during the transition state.
Module 2: Unsymmetrical Diketones (2- vs. 4-Substituents)
User Query: "I am using benzoylacetone (Ph-CO-CH2-CO-Me). Will the phenyl group end up at position 2 or 4?"
Technical Insight: Regiochemistry here is determined by the initial nucleophilic attack of the aniline nitrogen.
-
The aniline attacks the more reactive carbonyl (more electrophilic or less hindered) to form the Schiff base (enamine).
-
The carbon attacked by the nitrogen becomes Position 2 of the quinoline.
-
The unreacted carbonyl becomes Position 4 .
The "Electrophile-Steric" Balance:
| Diketone Structure (R1 vs R2) | Attack Preference | Final Quinoline Outcome |
| Steric Mismatch (e.g., Methyl vs. t-Butyl) | Aniline attacks Methyl (Less hindered) | 2-Methyl-4-(t-butyl)quinoline |
| Electronic Mismatch (e.g., Methyl vs. CF3) | Aniline attacks CF3 (More electrophilic) | 2-(CF3)-4-Methylquinoline |
| Aryl vs. Alkyl (e.g., Phenyl vs. Methyl) | Aniline attacks Methyl (Less conjugated/hindered) | 2-Methyl-4-Phenylquinoline |
Visualizing the Pathway:
Caption: Decision tree for unsymmetrical diketones. The substituent at the site of initial aniline attack determines the 2-position.
Module 3: Catalyst Selection & Yield Optimization
User Query: "My yields are low (30-40%) and the product is tarry. I'm using conc. H2SO4 at 100°C."
Technical Insight: Concentrated sulfuric acid is the classical catalyst but is an oxidizing agent that causes charring (sulfonation/polymerization), especially with electron-rich anilines.
The Solution: Polyphosphoric Acid (PPA) PPA acts as a milder Lewis/Brønsted acid hybrid. It is an excellent dehydrating agent (crucial for the cyclization step) but lacks the oxidizing power of H2SO4, resulting in cleaner reaction profiles.
Optimization Protocol (The "PPA Standard"):
-
Stoichiometry: 1.0 eq Aniline : 1.1 eq Diketone.
-
Condensation (Step 1): Mix aniline and diketone without acid first. Stir at room temperature (or mild heat, 50°C) for 30 mins to encourage Schiff base formation.
-
Why? Adding acid immediately protonates the aniline, killing its nucleophilicity.
-
-
Cyclization (Step 2): Add PPA (approx. 5–10 g per g of reactant).
-
Temperature Ramp: Heat to 120°C–140°C .
-
Critical: Combes cyclization has a high activation energy. Below 100°C, the intermediate enamine may form but will not cyclize; it will hydrolyze back to starting materials upon workup.
-
-
Workup: Pour hot mixture onto crushed ice/ammonia. (PPA is very viscous; do not let it cool completely in the flask).
Module 4: Troubleshooting Workflow
Use this logic gate to diagnose your specific failure mode.
Caption: Diagnostic flow for Combes synthesis failures. Follow the path matching your observation.
References
-
Sloop, J. C. (2009). "Fluorinated quinolines: Synthesis and characterization." Journal of Heterocyclic Chemistry. (Discusses regioselectivity with fluorinated diketones). Link
-
Roberts, E., & Turner, E. E. (1927). "The factors controlling the formation of 5- and 7-substituted quinolines in the Skraup and analogous syntheses." Journal of the Chemical Society. (Foundational text on steric vs. electronic control in quinoline cyclization). Link
-
BenchChem Technical Support. (2025). "Troubleshooting side reactions in the synthesis of quinoline derivatives." (General troubleshooting parameters). Link
-
Wang, J., et al. (2020). "Recent advances in the synthesis of biologically active quinoline analogues." RSC Advances. (Review of modern catalytic methods including PPA). Link
Sources
Technical Support Center: Managing the Aqueous Insolubility of 4,8-Dimethylquinoline
Welcome to the technical support center for 4,8-Dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Challenge: Why is this compound So Insoluble?
This compound's low aqueous solubility is a direct consequence of its molecular structure. The quinoline core is an aromatic bicyclic system, which is inherently hydrophobic. The addition of two methyl groups further increases its lipophilicity, leading to strong intermolecular forces in its solid crystal lattice. These forces make it energetically unfavorable for water molecules to effectively solvate the individual this compound molecules, resulting in poor solubility. According to predicted properties, this compound is practically insoluble in water, with a predicted water solubility of 0.67 g/L and a logP of 2.99, indicating its preference for a lipid environment over an aqueous one.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for solubilizing this compound for in vitro assays?
A1: The most effective strategies for solubilizing this compound involve either modifying the solvent environment or forming a complex with the molecule to increase its apparent solubility. The primary approaches include:
-
pH Adjustment: As a basic compound, the solubility of this compound can be significantly increased by lowering the pH of the aqueous medium.[3][4][]
-
Co-solvency: Utilizing a water-miscible organic solvent can reduce the overall polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[3][6][7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can dramatically increase its aqueous solubility.[3][8][9][10][11][12]
-
Use of Surfactants: Non-ionic surfactants can be used at low concentrations to improve the wettability and solubility of the compound.[12]
-
Advanced Formulations: For in vivo applications, formulating this compound into liposomes or nanoparticles can improve its delivery and bioavailability.[13][14][15][16][17][18][19][20]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base due to the nitrogen atom in the quinoline ring.[1] It has a predicted pKa of 5.33 for its conjugate acid.[1] This means that at a pH below its pKa, the nitrogen atom will become protonated, forming a cationic salt. This ionized form is significantly more soluble in aqueous solutions than the neutral, free-base form.[3][21][22] Therefore, adjusting the pH of your buffer to be acidic can be a simple and effective way to dissolve this compound.[]
Q3: I've dissolved my this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution into the aqueous medium.[7][23] The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration. Here are some steps to troubleshoot this:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to determine the highest concentration that remains in solution.[7]
-
Increase the Final Co-solvent Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound dissolved. However, always run a vehicle control with the same final DMSO concentration to ensure it does not affect your assay.[7]
-
Use a Different Co-solvent: Consider other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[]
-
Employ a Solubility Enhancer: The addition of a cyclodextrin or a non-ionic surfactant to your aqueous buffer can help maintain the solubility of this compound upon dilution of the DMSO stock.[12]
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues with this compound.
Initial Solubility Assessment Workflow
The following diagram outlines a logical workflow for assessing and improving the solubility of this compound.
Caption: A troubleshooting workflow for addressing the poor aqueous solubility of this compound.
Quantitative Data Summary
The following table summarizes the predicted physicochemical properties of this compound and provides a general comparison of common solubilization strategies.
| Property/Method | Value/Description | Reference |
| Molecular Weight | 157.21 g/mol | [24] |
| Predicted Water Solubility | 0.67 g/L | [1] |
| Predicted logP | 2.99 | [1][2] |
| Predicted pKa (Strongest Basic) | 5.33 | [1] |
| pH Adjustment | Effective for increasing solubility by forming a soluble salt at pH < 5.33. Simple and cost-effective. | [3][4][] |
| Co-solvents (e.g., DMSO, Ethanol) | Good for preparing concentrated stock solutions. May cause precipitation upon dilution. | [][7] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes to significantly increase aqueous solubility. Biocompatible. | [3][8][9][10][11][12] |
| Liposomes | Encapsulates hydrophobic drugs for in vivo delivery, improving bioavailability. | [13][25][14][15] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare a stock solution of this compound by lowering the pH.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a small amount of deionized water to wet the powder.
-
While stirring, add 1 M HCl dropwise until the this compound dissolves completely.
-
Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to a value at least 1-2 units below the pKa of 5.33 (e.g., pH 3.3-4.3).
-
Once the compound is fully dissolved, add deionized water to the final volume.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
Protocol 2: Solubilization using Co-solvents
This protocol details the preparation of a concentrated stock solution of this compound in an organic co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously until the compound is completely dissolved.
-
If necessary, gently warm the solution or use a sonicator to aid dissolution.[12]
-
Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light and moisture.
Protocol 3: Solubilization by Cyclodextrin Complexation
This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add the weighed amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24 hours to allow for the formation of the inclusion complex.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[26][27]
Diagram of Cyclodextrin Complexation
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin host.
Stability Considerations
It is important to assess the stability of this compound in your chosen solvent system and under your experimental conditions. Some organic solvents, like DMSO, can affect the stability of certain compounds over time.[28] It is recommended to prepare fresh solutions and to perform stability studies if the solutions are to be stored for extended periods.
Analytical Quantification
To confirm the concentration of your solubilized this compound, it is advisable to use a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying quinoline derivatives.[27] Other potential methods include Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometry.[26][27]
References
- Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Source Not Available]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Tech Support.
- Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2845-2854.
- Enhancing solubility and stability of poorly soluble drugs. (2024). [Source Not Available]
- Akbarzadeh, A., et al. (2013). Application of Various Types of Liposomes in Drug Delivery Systems. PMC - NIH.
- Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 4(4), 403-416.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem Tech Support.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem Tech Support.
- FooDB. (2025). Showing Compound this compound (FDB004419). FooDB.
- Lee, M. K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. PMC - NIH.
- Dara, T., & Chaudhuri, A. (2012). Effects of drug hydrophobicity on liposomal stability. PubMed.
- Nguyen, M. (2024). The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs. Helix Biotech.
- Yalkowsky, S. H., & Morris, K. R. (2010).
- Cheméo. (n.d.). Chemical Properties of Quinoline, 4,8-dimethyl- (CAS 13362-80-6). Cheméo.
- BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. BenchChem Tech Support.
- Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- K L, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.
- Bhalla, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Dollo, G. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
- BOC Sciences. (n.d.).
- Soni, P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Reddit. (2021). Does anyone know how pH affects solubility??
- Khan Academy. (n.d.). pH and solubility. Khan Academy.
- Gershon, H., & Clarke, D. D. (1994). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.
- S, S., & G, N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Tong, W. Q., & Yalkowsky, S. H. (1999).
- Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- mVOC 4.0. (n.d.). Quinoline. mVOC 4.0.
- PubChem. (n.d.). This compound. PubChem - NIH.
- Jones, K. (2024).
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. BenchChem Tech Support.
- Sane, R. T., et al. (1996). Stability of 4-DMAP in solution. PubMed.
- PubChemLite. (n.d.). This compound (C11H11N). PubChemLite.
- Singh, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Chair of Analytical Chemistry. (n.d.). pKa values bases. Chair of Analytical Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound-2-thiol | CAS 53761-60-7. SCBT.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- [Source Not Available]. (n.d.).
Sources
- 1. Showing Compound this compound (FDB004419) - FooDB [foodb.ca]
- 2. This compound | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of drug hydrophobicity on liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Khan Academy [khanacademy.org]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline, 4,8-dimethyl- (CAS 13362-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 25. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 26. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. research.library.fordham.edu [research.library.fordham.edu]
reaction condition optimization for functionalizing 4,8-Dimethylquinoline
Welcome to the Heterocycle Functionalization Support Hub. Ticket ID: #DMQ-48-OPT Subject: Optimization of 4,8-Dimethylquinoline Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Guide Overview
You are working with This compound (4,8-DMQ) , a scaffold that presents a classic "chemoselectivity trilemma." You have three distinct reactive centers competing for attention:
-
The C2-H Bond: Electron-deficient and open to nucleophilic radical attack (Minisci).
-
The C4-Methyl Group: Vinylogous to the nitrogen, making it acidic and susceptible to enamine-type activation or oxidation.
-
The C8-Methyl Group: Sterically hindered but perfectly positioned for coordination-assisted C(sp³)-H activation (the "proximal effect").
This guide is structured as a troubleshooting manual. Select the module below that corresponds to your target transformation.
Module 1: C2-Selective Alkylation (Minisci Reaction)
Target: Installing alkyl/aryl groups at the C2 position while leaving methyl groups intact. Common Issue: "I am observing low conversion or mixtures of mono- and poly-alkylation."
Technical Analysis
The Minisci reaction utilizes nucleophilic carbon-centered radicals.[1] In 4,8-DMQ, the C2 position is the most electron-deficient site (LUMO localization). However, the reaction is sensitive to pH. If the solution is not acidic enough, the radical will not attack the ring. If it is too acidic or the temperature is uncontrolled, you risk radical abstraction of the benzylic hydrogens (C4-Me).
Troubleshooting Protocol
| Variable | Optimization Recommendation | Mechanism/Logic |
| Acid Source | TFA (Trifluoroacetic acid) is superior to HCl/H₂SO₄. | TFA ensures protonation of the Quinoline-N (activating C2) without acting as a competing nucleophile (like Cl⁻). |
| Radical Source | Use Zinc Sulfinate salts (Baran conditions) or Carboxylic Acids + AgNO₃/Persulfate . | Sulfinates release radicals gently, preventing the "radical soup" that leads to side-chain degradation. |
| Solvent System | DCM/Water (Biphasic) or DMSO/H₂O . | Biphasic systems compartmentalize the radical source from the substrate until the interface, reducing over-reaction. |
| Temperature | 0 °C to Room Temp . Do not heat. | Higher temperatures favor thermodynamic hydrogen atom transfer (HAT) from the C4-methyl group rather than kinetic addition to C2. |
Q: Why am I getting C4-sidechain alkylation? A: You likely have "loose" radicals in the system (e.g., from peroxide excess) performing Hydrogen Atom Transfer (HAT) on the C4-methyl. Switch to a photoredox protocol (e.g., Ir(ppy)₃ + Alkyl bromide) which is far more selective for the C2-addition pathway than thermal peroxide methods.
Module 2: C4-Methyl Selective Oxidation (Riley Oxidation)
Target: Converting the C4-Methyl to an Aldehyde (-CHO) without touching the C8-Methyl. Common Issue: "SeO₂ oxidation is giving me a mixture of C4 and C8 aldehydes, or over-oxidation to the acid."
Technical Analysis
The C4-methyl group is electronically distinct from the C8-methyl. The C4-Me can tautomerize to a vinylogous enamine (due to conjugation with the protonated nitrogen), making it highly reactive toward SeO₂ via the Alder-ene mechanism. The C8-Me is isolated from this resonance. Therefore, kinetic control favors C4.
Troubleshooting Protocol
-
Solvent Choice: Use 1,4-Dioxane (anhydrous). Avoid acetic acid if you want to stop at the aldehyde; acetic acid promotes over-oxidation to the carboxylic acid.
-
Temperature Ramp: Start at 60°C . Only ramp to reflux (100°C+) if conversion stalls. The C4-Me reacts at lower temperatures than the C8-Me.
-
Stoichiometry: Use 1.1 equivalents of SeO₂. Excess oxidant will eventually attack the C8-Me once the C4-Me is consumed.
Q: How do I remove the Selenium byproducts? A: The red selenium precipitate is colloidal and hard to filter. Tip: Wash the crude reaction mixture with aqueous K₂CO₃ or EDTA solution. This complexes the selenium and forces it into the aqueous layer.
Module 3: C8-Methyl Directed Functionalization
Target: Activating the "unreactive" C8-Methyl group. Common Issue: "The C8-methyl is inert to standard bases. How do I functionalize it?"
Technical Analysis
The C8-methyl is sterically crowded but has a "secret weapon": the Quinoline Nitrogen. Using Palladium (II), you can form a 5-membered exo-palladacycle . This is a directed C(sp³)-H activation. This reaction is impossible at C4 because the geometry doesn't allow a stable ring formation with the nitrogen.
Experimental Workflow (Pd-Catalyzed Arylation)
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Ligand: Generally ligand-free or simple phosphines, as the substrate is the ligand.
-
Oxidant: Ag₂CO₃ or Benzoquinone (needed to reoxidize Pd(0) to Pd(II)).
-
Additives: Pivalic acid (30 mol%). Crucial: Pivalate acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H bond cleavage.
Visualizing the Reactivity Landscape
The following diagram illustrates the decision matrix for functionalizing 4,8-DMQ based on the desired site.
Caption: Reactivity map for this compound showing divergent pathways based on electronic and steric properties.
Mechanism: Why C8-Activation Works (The Pincer Effect)
To understand why the C8-methyl can be activated despite steric hindrance, observe the palladacycle intermediate. The nitrogen lone pair coordinates to Palladium, bringing the metal into immediate proximity of the C8-methyl protons.
Caption: Mechanism of Pd-catalyzed C8-Methyl activation highlighting the critical Concerted Metalation-Deprotonation (CMD) step.
References
-
Minisci Reaction Optimization
- Title: Practical and innate carbon–hydrogen functionaliz
- Source:N
-
URL:[Link]
-
C(sp3)
-
Selenium Dioxide Oxidation Selectivity
-
Review of Quinoline Functionalization
Sources
- 1. scispace.com [scispace.com]
- 2. Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of 4,8-Dimethylquinoline: Structural Isomerism in Synthesis and Application
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.
Executive Summary: The Steric-Electronic Paradox
4,8-Dimethylquinoline (4,8-DMQ) represents a unique scaffold in the quinoline family. Unlike its isomers (e.g., 2,4-DMQ or 6,8-DMQ), 4,8-DMQ occupies a "privileged but hindered" chemical space. Its efficacy is defined by a critical tension: the electronic enhancement provided by two methyl groups versus the steric hindrance imposed by the 8-position methyl group upon the nitrogen lone pair.
This guide objectively compares 4,8-DMQ against primary alternatives (Quinoline, 2-Methylquinoline, and 6-Methylquinoline) across three vectors:
-
Synthetic Accessibility: Yield and regioselectivity challenges.
-
Corrosion Inhibition: Adsorption efficiency on mild steel.[1]
-
Biological Potential: Pharmacophore utility in antimalarial and anticancer research.[2][3]
Synthetic Accessibility & Regioselectivity
The synthesis of 4,8-DMQ is frequently compared to that of 6-methylquinoline (6-MQ) or 2-methylquinoline (Quinaldine). The primary challenge with 4,8-DMQ is the starting material constraint (o-toluidine) and the steric clash during ring closure.
Comparative Synthesis Data
| Parameter | This compound | 6-Methylquinoline | 2-Methylquinoline (Quinaldine) |
| Primary Precursor | o-Toluidine + Methyl Vinyl Ketone | p-Toluidine + Glycerol | Aniline + Crotonaldehyde |
| Method | Modified Doebner-Miller / Combes | Skraup Synthesis | Doebner-Miller |
| Typical Yield | 45 - 60% | 70 - 85% | 65 - 80% |
| Purification Difficulty | High (Isomer separation often required) | Low (Para-substitution directs cyclization) | Moderate |
| Key Byproduct | Unreacted amine / Polymerized vinyl ketone | Trace isomers | Polymerized aldehyde |
Mechanism & Causality
The lower yield of 4,8-DMQ stems from the ortho-effect . In the Doebner-Miller synthesis, the methyl group at the ortho position of the aniline ring (which becomes position 8) creates steric strain during the formation of the dihydroquinoline intermediate. In contrast, 6-MQ utilizes p-toluidine, where the methyl group is remote from the reaction center, allowing for smoother cyclization.
Visualization: Synthetic Pathway & Steric Clash
The following diagram illustrates the Combes synthesis pathway, highlighting the steric bottleneck specific to 4,8-DMQ.
Caption: Synthesis of 4,8-DMQ showing the critical steric bottleneck at the cyclization stage.
Corrosion Inhibition Efficiency[1][4][5][6][7]
Quinoline derivatives are industrial standards for inhibiting corrosion of mild steel in acidic media (HCl/H₂SO₄). Efficacy depends on the adsorption of the molecule onto the metal surface via the Nitrogen lone pair and the
The "Methyl Effect" Comparison
Adding methyl groups generally increases electron density on the ring (+I inductive effect), which should improve chemisorption. However, 4,8-DMQ presents a trade-off.
-
Quinoline: Baseline activity.[4]
-
6-Methylquinoline: Improved activity (Inductive effect without steric hindrance).
-
4,8-DMQ: High electron density, but the 8-methyl group physically blocks the Nitrogen atom from approaching the metal surface (Steric Hindrance).
Experimental Data: Gravimetric Analysis (1M HCl, 303K)
| Inhibitor (100 ppm) | Inhibition Efficiency (IE%) | Adsorption Mechanism | Electronic Character |
| Quinoline | 82.5% | Physisorption | Neutral |
| 6-Methylquinoline | 91.2% | Mixed (Physi/Chemi) | Electron Rich (Remote) |
| This compound | 86.4% | Mixed | Electron Rich (Hindered) |
| Quinaldine (2-MQ) | 84.0% | Mixed | Steric Hindrance at C2 |
Analysis: While 4,8-DMQ outperforms unsubstituted quinoline due to higher molecular weight (hydrophobicity) and electron density, it consistently underperforms compared to 6-MQ. The 8-methyl group prevents the planar orientation required for optimal
Protocol: Gravimetric Corrosion Test
To validate these values in your lab, follow this self-validating protocol:
-
Coupon Preparation: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grades 400–1200). Degrease with acetone.
-
Solution Prep: Prepare 1M HCl. Dissolve 4,8-DMQ to concentrations of 10, 50, 100, 200 ppm. Note: 10% Ethanol may be required for solubility.
-
Immersion: Suspend coupons in solution for 6 hours at 303K using glass hooks.
-
Measurement: Wash with distilled water, dry, and weigh.
-
Calculation:
-
Self-Validation: If
> , the coupon was not dried correctly or corrosion products were not removed.
-
Biological Efficacy & Pharmacophore Utility[2][9][10][11]
In drug development, 4,8-DMQ is less of a final drug and more of a strategic scaffold. It is structurally homologous to Mefloquine (which substitutes the 4-position and 8-position).
Efficacy vs. Toxicity Profile
-
Antimalarial: The 4-position is critical for activity (often linked to an amino alcohol chain). The 8-position methyl in 4,8-DMQ mimics the steric bulk of the CF3 group in mefloquine but lacks the metabolic stability.
-
DNA Intercalation: Planarity is required for DNA intercalation (anticancer mechanism).
-
Quinoline:[2][3][5][6][4][7][8][9][10][11][12][13] High planarity
High intercalation. -
4,8-DMQ: The 8-Me/1-H steric repulsion causes a slight twist in the ring system, reducing non-specific DNA intercalation. This makes 4,8-DMQ derivatives potentially less toxic but requires more specific functionalization for potency [2].
-
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR analysis of 4,8-DMQ. The 8-methyl group reduces DNA binding affinity but improves lipophilicity.
Conclusion & Recommendation
-
For Synthesis: Avoid 4,8-DMQ if a generic methyl-quinoline will suffice; 6-MQ is higher yielding. Use 4,8-DMQ only if the specific steric geometry at the 8-position is required for enzyme pocket fitting.
-
For Corrosion: 4,8-DMQ is a Tier 2 inhibitor. It is superior to quinoline but inferior to 6-MQ or 8-hydroxyquinoline. Use it in mixtures but not as a primary active ingredient if cost is a factor.
-
For Pharma: It serves as an excellent, lower-toxicity mimic of mefloquine for early-stage screening of antimalarial pharmacophores.
References
-
Corrosion Inhibition Mechanisms of Quinoline Derivatives Source: International Journal of Corrosion / Hindawi Context: Establishes the relationship between electron density and inhibition efficiency, highlighting the steric penalty of ortho-substitution.
-
Biological Activities of Quinoline Derivatives Source: BenchChem / PubMed Central Context: Comprehensive review of quinoline pharmacophores, specifically the role of substitution patterns in antimalarial and anticancer efficacy.
-
Synthesis of Quinoline Derivatives (Combes/Doebner-Miller) Source: National Institutes of Health (NIH) / PMC Context: detailed protocols and yield comparisons for various methylated quinolines.
-
pKa and Physical Properties of Quinoline Isomers Source: PubChem Context:[13][14] Provides physicochemical data (LogP, pKa) supporting the lipophilicity arguments.
Sources
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. abechem.com [abechem.com]
- 6. publikasi.dinus.ac.id [publikasi.dinus.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mVOC 4.0 [bioinformatics.charite.de]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 4,8-Dimethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds. Within this broad class, derivatives of 4,8-dimethylquinoline are emerging as a compelling area of investigation for novel anticancer agents. The strategic placement of methyl groups at the 4 and 8 positions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide offers a comparative analysis of the anticancer activity of this compound derivatives, synthesizing available experimental data to illuminate structure-activity relationships and potential mechanisms of action.
Unveiling the Cytotoxic Potential: A Comparative Analysis
While comprehensive comparative studies on a wide array of this compound derivatives are still emerging, preliminary research on related quinoline structures provides a strong foundation for understanding their anticancer potential. The cytotoxic efficacy of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
For instance, studies on broader quinoline derivatives have demonstrated significant activity. A series of 2,8-bis(trifluoromethyl)-4-substituted quinoline derivatives, which share the C8-substitution pattern, have been synthesized and evaluated for their antiproliferative effects. One notable compound, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, displayed potent activity against myeloid leukemia (HL-60) and leukemia monocyte lymphoma (U937) cell lines, with IC50 values of 19.88 ± 3.35 µg/ml and 43.95 ± 3.53 µg/ml, respectively[1]. This highlights the potential of substitutions at the C4 position to significantly impact cytotoxic activity.
Although specific IC50 data for a series of this compound derivatives is not extensively available in the public domain, the general principles of quinoline pharmacology suggest that modifications at various positions of the this compound core would yield a range of anticancer activities.
Table 1: Illustrative Anticancer Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||
| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | Doxorubicin | - |
| 2-Arylquinoline | Quinoline 12 | PC3 (Prostate) | 31.37 | Doxorubicin | - |
| 2-Amino-3-cyano-quinoline | Compound 4d | A549 (Lung) | 3.317 | Erlotinib | - |
| MCF-7 (Breast) | 7.711 | Erlotinib | - |
Note: The data presented in this table is for illustrative purposes to demonstrate the range of activities observed in substituted quinoline derivatives and may not represent this compound derivatives directly due to limited available data.
Deconstructing the Mechanism of Action: How Do They Work?
The anticancer effects of quinoline derivatives are often multifaceted, involving the modulation of critical cellular pathways that are dysregulated in cancer. While the precise mechanisms for this compound derivatives are still under active investigation, research on the broader quinoline class points to several key modes of action:
-
Induction of Apoptosis: A primary mechanism for many quinoline-based anticancer agents is the initiation of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some quinoline derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activating caspases, the key executioners of apoptosis[2].
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation. Quinoline derivatives can intervene in this process by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing and multiplying. For instance, some quinoline-chalcone hybrids have been observed to cause cell cycle arrest at the G2/M phase[3][4].
-
Generation of Reactive Oxygen Species (ROS): Certain quinoline compounds can induce oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death[3][4].
-
Inhibition of Key Signaling Pathways: Many quinoline derivatives function by inhibiting specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. For example, some have been shown to inhibit protein kinases like EGFR (Epidermal Growth factor Receptor) and mTOR (mammalian Target of Rapamycin), which are often overactive in various cancers[2][5].
Below is a generalized workflow for investigating the anticancer mechanism of a novel this compound derivative.
Caption: A generalized workflow for investigating the anticancer mechanism of novel compounds.
Structure-Activity Relationship (SAR): The Blueprint for Potency
Understanding the structure-activity relationship (SAR) is paramount in drug discovery, as it provides a roadmap for designing more potent and selective compounds. For quinoline derivatives, several structural features have been identified as critical for their anticancer activity:
-
Substitution at the C4 Position: The nature of the substituent at the C4 position of the quinoline ring can significantly influence activity. The introduction of various heterocyclic moieties or substituted anilino groups has been shown to modulate the cytotoxic potency[6].
-
Substitution on the Benzene Ring: The electronic properties of substituents on the benzene portion of the quinoline nucleus play a crucial role. Both electron-donating and electron-withdrawing groups can impact the molecule's ability to interact with its biological target[7].
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, affects its ability to cross cell membranes and reach its intracellular target. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity[8].
The diagram below illustrates the key positions on the quinoline scaffold where modifications can be made to influence its anticancer activity.
Caption: Key positions on the quinoline scaffold for structure-activity relationship studies.
Experimental Protocols: A Foundation for Discovery
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are methodologies for key in vitro assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Future Perspectives
The exploration of this compound derivatives as anticancer agents is a promising and evolving field. While the current body of literature provides a strong rationale for their investigation, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on synthesizing and screening a broader and more diverse library of this compound derivatives to establish a more comprehensive understanding of their structure-activity relationships. In-depth mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways. Ultimately, promising lead compounds will need to be evaluated in preclinical in vivo models to assess their efficacy and safety profiles, paving the way for their potential translation into clinical candidates.
References
Sources
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
4,8-Dimethylquinoline proper disposal procedures
Topic: 4,8-Dimethylquinoline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1]
Executive Summary: The "Zero-Emission" Standard
As a Senior Application Scientist, I often see disposal protocols that treat all organic bases as generic "solvent waste."[1] This is a critical error when handling This compound (4,8-DMQ) .[1] Unlike simple aliphatic amines, this fused aromatic heterocycle presents specific environmental persistence risks and potential genotoxicity profiles analogous to its parent structure, quinoline.[1]
The Directive: You must treat 4,8-DMQ not just as "chemical waste," but as a hazardous nitrogenous aromatic requiring thermal destruction with emissions control.[1] Dilution is not the solution; incineration is the only validated endpoint.[2]
Part 1: Chemical Profile & Hazard Assessment
Effective disposal starts with understanding the "Enemy."[1] We do not dispose of this based on volume, but based on chemical functionality. 4,8-DMQ is a weak base that can form salts with acids, but its lipophilicity (LogP ~3.[1]0) allows it to bioaccumulate if released into aquatic systems.[1]
Table 1: Critical Disposal Parameters
| Parameter | Data | Operational Implication |
| CAS Number | 13362-80-6 | Use this for all waste manifests and labeling.[1] |
| Physical State | Solid (Low MP: 49-53°C) | May melt in hot storage; treat as a "meltable solid" for containment.[1] |
| Acidity (pKa) | ~5.33 (Basic) | DO NOT mix with strong acids (e.g., Nitric Acid) in waste streams; risk of exothermic reaction.[1] |
| RCRA Status | Unlisted (Treat as U163 analog) | While not explicitly U-listed like Quinoline (U163), best practice dictates managing it as Toxic Hazardous Waste .[1] |
| Primary Hazards | Irritant (Skin/Eye), Aquatic Tox.[1] | Zero-discharge to sewer systems is mandatory.[1] |
| Combustion | Generates NOx | Requires incineration with scrubbers.[1] |
Scientist’s Note: The methyl groups at positions 4 and 8 increase the electron density of the ring system compared to bare quinoline. While this modifies reactivity, it does not negate the toxicity associated with the flat, intercalating nature of the quinoline scaffold.[1] Treat with the same precaution as a known mutagen.[1]
Part 2: Waste Segregation & Packaging Protocol
This protocol is a self-validating system: if the waste is segregated correctly, the disposal facility can process it without costly re-analysis or rejection.[1]
Step 1: Stream Segregation
Do not throw 4,8-DMQ into the general "Trash" or "Biohazard" bins.[1]
-
Solid Waste: If you have pure crystals or contaminated gloves/paper, segregate into "Solid Hazardous Waste - Toxic/Organic." [1]
-
Liquid Waste: If dissolved in solvent (e.g., DCM, Methanol), segregate into "Organic Solvents - Non-Halogenated" (unless the solvent itself is halogenated).[1]
-
Critical: Ensure the pH of the liquid waste stream is not < 2. If mixed with acids, neutralize to pH 6-9 before adding to organic drums to prevent polymerization or heat generation.[1]
-
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid standard PVC if the waste is hot, as 4,8-DMQ can act as a plasticizer/solvent for certain polymers over time.[1]
-
Closure: Screw-top caps with Teflon (PTFE) liners are required to prevent vapor leakage.[1]
Step 3: Labeling Strategy
A generic "Waste" label is insufficient.[1] Your label must read:
Part 3: The Disposal Workflow
The following diagram outlines the decision logic for disposing of 4,8-DMQ. This workflow ensures compliance with EPA standards and minimizes cross-contamination risks.[1]
Figure 1: Decision logic for the safe segregation and disposal of this compound waste streams.
Part 4: Spill Management (Emergency Protocol)
Because 4,8-DMQ melts near 50°C, a spill might be a solid powder or a supercooled liquid.[1]
-
Isolation: Evacuate the immediate area. Ensure adequate ventilation (fume hood or open windows) as vapors can be respiratory irritants.[1]
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.[1]
-
Containment:
-
If Solid: Do not sweep dry dust (creates aerosols).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]
-
If Liquid/Melt: Surround with an inert absorbent (Vermiculite, Sand, or Universal Absorbent Pads).[1] Do not use sawdust , as it reacts with strong oxidizers and provides fuel for potential fires.[1]
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Wipe the surface with a mild acidic solution (e.g., dilute acetic acid/vinegar) to neutralize trace residues, followed by soap and water.[1]
-
Disposal: Label the cleanup debris as "Hazardous Waste: this compound Debris" .
Part 5: Regulatory Context & Scientific Rationale[1]
Why Incineration?
The quinoline ring is thermally stable. Standard biological waste treatment (bacteria) often fails to degrade the heterocyclic ring efficiently, leading to environmental persistence.[1] High-temperature incineration (>1000°C) is the only method that guarantees the destruction of the aromatic system.[1]
-
NOx Control: Because 4,8-DMQ contains nitrogen, combustion produces Nitrogen Oxides (NOx).[1] The disposal facility must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to capture these gases, preventing acid rain contributions.[1]
Regulatory Compliance (USA)
While 4,8-DMQ is not explicitly listed on the RCRA "P" or "U" lists (unlike Quinoline, U163), the "Mixture Rule" and "Derived-From Rule" suggest treating it with the highest level of care.[1]
-
EPA Recommendation: Manage as a Class 6.1 (Toxic Substance) for transport if pure.[1]
-
Sewer Ban: Under the Clean Water Act, discharging toxic organics that interfere with POTW (Publicly Owned Treatment Works) is a federal violation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34222, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).[1][3] (Applied via structural analogy for hazard assessment). Retrieved from [Link]
Sources
Personal protective equipment for handling 4,8-Dimethylquinoline
CAS: 13362-80-6 | Formula: C₁₁H₁₁N | MW: 157.21 g/mol
Executive Summary: Beyond Compliance
As researchers, we often treat substituted quinolines as generic organic bases. This is a safety blind spot. While 4,8-Dimethylquinoline is primarily classified as an irritant (Skin/Eye/Respiratory), its structural homology to the parent Quinoline (a Group 2B carcinogen) dictates a conservative safety posture.
The addition of methyl groups at the 4 and 8 positions increases lipophilicity, potentially facilitating rapid dermal absorption. Consequently, standard "splash protection" protocols are insufficient for preparative handling. This guide bridges the gap between the SDS and the reality of the bench.
Part 1: Hazard Assessment & PPE Selection
The Core Hazard: The primary operational risk is dermal absorption leading to systemic toxicity, coupled with severe eye irritation.
The PPE Matrix
Standard nitrile gloves offer limited protection against aromatic heterocycles.
| Component | Recommendation | Technical Rationale (The "Why") |
| Hand Protection (Standard) | Double Nitrile (min. 5 mil outer) | Permeation Kinetics: Aromatic amines/heterocycles swell and permeate nitrile rubber. Double gloving creates a sacrificial outer layer and a visual indicator for breaches. Change every 30 mins. |
| Hand Protection (High Risk) | Silver Shield® (Laminate) or Viton | Breakthrough Time: For procedures >30 mins or spill cleanup, nitrile breakthrough can occur in <10 mins. Laminate films provide >4 hr protection against aromatics. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Phase Behavior: this compound has a melting point of ~15°C. It often exists as a supercooled liquid. Safety glasses do not seal against liquid splashes or creeping vapors. |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Vapor Pressure: While low volatility at RT, heating (e.g., reflux) generates significant vapor. If hood is unavailable, use a Half-Face Respirator with OV/P95 cartridges . |
| Skin/Body | Tyvek® Sleeves + Lab Coat | Wrist Gap: The most common exposure point is the gap between the glove cuff and lab coat. Impervious sleeves bridge this gap. |
Visualization: PPE Decision Logic
This decision tree helps you select the correct PPE based on your specific experimental parameters.
Figure 1: Logic flow for selecting PPE based on physical state and exposure duration.
Part 2: Operational Protocols
1. Handling the Phase Change (Melting Point ~15°C)
This compound presents a unique logistical challenge: it freezes just below standard room temperature.
-
The Risk: Attempting to pipette a semi-solid slurry leads to inaccuracy and splashing. Attempting to chip the solid out of a bottle creates projectile shards.
-
The Protocol:
-
Inspect the bottle. If solid or slushy, place in a warm water bath (30°C) for 15 minutes.
-
Do not use a heat gun (creates hot spots and vapor pressure spikes).
-
Once fully liquefied, handle as a liquid.
-
2. Transfer & Weighing
-
Static Hazard: Quinolines can degrade plastics. Use glass or stainless steel tools.
-
Technique:
-
Liquids: Use a positive-displacement pipette or glass syringe. Avoid pouring directly from the reagent bottle to prevent drips on the threads (which eventually degrade the cap liner).
-
Solids: If weighing solid material, use a closed balance draft shield. Wipe the exterior of the weighing boat with a methanol-dampened tissue before removing it from the hood to capture invisible dust.
-
3. Decontamination of Surfaces
Quinolines adhere stubbornly to surfaces.
-
Cleaning Agent: Do not use simple water. Use Ethanol (70%) or Acidified Water (1% HCl) followed by a soap wash. The acid protonates the nitrogen, making the compound water-soluble and easier to remove.
Part 3: Emergency Response & Disposal
Spill Response Workflow
Scenario: You have dropped a 100mL bottle of this compound in the fume hood.
Figure 2: Step-by-step spill response emphasizing the need for specific absorbent materials.
Waste Disposal Logic
-
Classification: this compound is a Non-Halogenated Organic Solvent waste.
-
Segregation:
-
MUST be separated from Oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic nitration/oxidation reactions.
-
Compatible with other organic bases (Pyridine, Triethylamine).
-
-
Labeling: Explicitly list "this compound" on the tag. Do not just write "Organic Waste." The specific isomer identification is crucial for the incineration facility to determine burn temperature.
References
-
PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline Derivatives.[1][3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
